(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
CAS No.: 2380866-50-0
Cat. No.: VC11986540
Molecular Formula: C11H17F2NO5
Molecular Weight: 281.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380866-50-0 |
|---|---|
| Molecular Formula | C11H17F2NO5 |
| Molecular Weight | 281.25 g/mol |
| IUPAC Name | (2S,4S)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 |
| Standard InChI Key | PFTNCNHBHXRZHM-BQBZGAKWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F |
Introduction
Structural Characteristics and Stereochemical Significance
The compound features a pyrrolidine core—a five-membered nitrogen-containing heterocycle—with two stereogenic centers at the C2 and C4 positions, conferring the (2S,4S) configuration. This stereochemistry is critical for its interactions in biological systems and synthetic applications . The Boc group at the N1 position enhances solubility and stability during synthetic processes, while the difluoromethoxy substituent at C4 introduces electron-withdrawing effects and metabolic resistance .
Molecular Formula and Physicochemical Properties
The molecular formula C₁₁H₁₇F₂NO₅ corresponds to a molecular weight of 281.25 g/mol . Key physicochemical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | White to off-white powder | |
| Storage Temperature | +4°C | |
| Solubility | Soluble in polar organic solvents | |
| Stability | Hygroscopic; sensitive to acids |
The absence of reported boiling points or densities suggests decomposition under standard conditions, necessitating controlled environments for handling .
Synthetic Pathways and Methodological Considerations
Synthesis of this compound typically involves multi-step protocols to establish stereochemistry and functional groups. A plausible route includes:
Step 1: Ring Formation
Pyrrolidine rings are constructed via cyclization reactions, such as the Curtius rearrangement or ring-closing metathesis, using chiral auxiliaries to enforce the (2S,4S) configuration.
Step 2: Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., DMAP, THF), selectively protecting the secondary amine .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the free amine for subsequent coupling reactions :
This step is pivotal in peptide synthesis and prodrug activation.
Carboxylic Acid Derivatives
The C2 carboxylic acid participates in amide bond formation via activation with EDCl/HOBt or DCC, enabling conjugation with amines or alcohols .
Difluoromethoxy Stability
The difluoromethoxy group resists hydrolysis under physiological conditions, enhancing the compound’s metabolic stability compared to methoxy analogues .
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound is a key building block for:
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Protease Inhibitors: Its stereochemistry aligns with active sites of viral proteases (e.g., HCV NS3/4A).
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Kinase Modulators: The difluoromethoxy group improves binding affinity to ATP pockets in kinases .
Prodrug Design
Esterification of the carboxylic acid with promoieties (e.g., pivaloyloxymethyl) enhances oral bioavailability, as seen in antiviral candidates.
Comparative Analysis with Structural Analogues
Future Directions and Research Gaps
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